
Thienyl vinyl ketone
概要
説明
Thienyl vinyl ketone is a type of vinyl ketone, a class of monomers that have fascinating properties arising from the photochemistry of the ketone group . The presence of the ketone in the monomer and polymer enables efficient photochemistry through the Norrish type processes possible for carbonyl groups .
Synthesis Analysis
Vinyl ketones, including Thienyl vinyl ketone, are readily polymerized via a radical mechanism due to the stabilization of the produced radical active center . They can self-initiate when exposed to blue light and are used to synthesize homopolymers, block copolymers by extending with a different monomer, and gradient polymers .Chemical Reactions Analysis
A catalytic asymmetric Diels–Alder reaction of an aryl vinyl ketone with 1,3-dienylcarbamate has been developed . Cyclohexenes bearing vicinal amino and aroyl groups in a cis-configuration were prepared in excellent ee (>99%) and endo (single diastereomer) selectivity .Physical And Chemical Properties Analysis
Vinyl ketone monomers, including Thienyl vinyl ketone, have unique photochemistry and photodegradation properties under ultraviolet light . When irradiated by visible light, the generated vinyl ketone polymers showed negligible photodegradation, while irradiation under UV led to substantial decreases in molecular weight over time .科学的研究の応用
Copolymerization
2-Thienyl vinyl ketone has been synthesized through a Hoffman elimination reaction. It exhibits interesting copolymerization behaviors with methyl methacrylate (MMA) and n-butyl acrylate (BA). The copolymerization results show that 2-thienyl vinyl ketone and MMA have approximately equal reactivity, while 2-thienyl ketone is much more reactive than BA (Trumbo, 1992).
Reaction with Thienyldichlorophosphine
In chemical reactions involving thienyldichlorophosphine and α,β-unsaturated ketones such as methyl isopropenyl ketone or methyl vinyl ketone, a variety of complex organic compounds are formed. These reactions highlight the versatile nature of thienyl vinyl ketone in organic synthesis (Aliev & Khairullin, 1973).
Cyclization Reactions
α-Trimethylsilylmethyl-substituted divinyl ketones, including thienyl and N-methylpyrrolyl vinyl ketones, have been used in reactions to form α-methylene-cyclopentanones. This demonstrates the potential of thienyl vinyl ketone derivatives in cyclization reactions for synthesizing complex organic structures (Kang et al., 1992).
C-alkylation Reaction
Thienyl vinyl ketones have been used in C-alkylation reactions with various organic compounds. This illustrates the utility of thienyl vinyl ketone in facilitating complex organic synthesis reactions, particularly in producing alkylated derivatives (Al-Etaibi et al., 1999).
Asymmetric Catalytic Reactions
The catalytic asymmetric vinylation of ketones has been achieved using vinylzinc reagents in the presence of a bis(sulfonamide) diol ligand and titanium tetraisopropoxide. Thienyl vinyl ketones are likely candidates for these types of reactions due to their reactivity, demonstrating their application in asymmetric synthesis (Li & Walsh, 2005).
作用機序
Safety and Hazards
将来の方向性
The ability to tune and control the molecular weight distributions of the generated polymers is an emerging area, with opportunities for applications towards complex monomers, such as vinyl ketones . Photodegradation has the potential to address several key challenges such as mitigating the challenges of polymers in land pollution, being useful in biomedical applications such as targeted release, or facilitating photolithography .
特性
IUPAC Name |
1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRUYUFRXMHMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)prop-2-en-1-one | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)
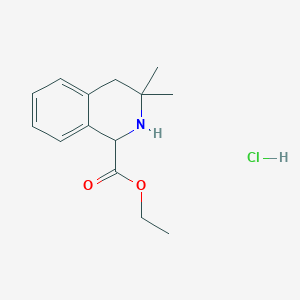
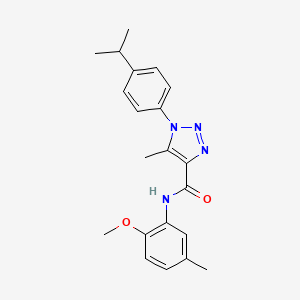
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)
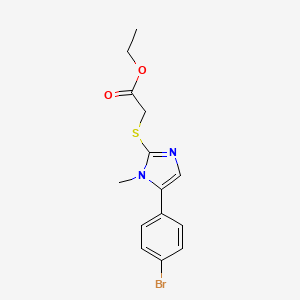
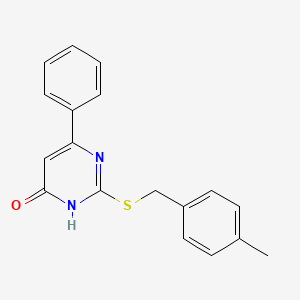
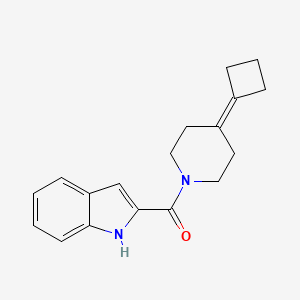
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2894888.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)
![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)
![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)
![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)